

Adipoyl chloride stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Adipoyl chloride	
Cat. No.:	B033324	Get Quote

An In-depth Technical Guide to the Stability and Storage of Adipoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Adipoyl chloride (hexanedioyl dichloride) is a highly reactive bifunctional acyl chloride that serves as a critical monomer and chemical intermediate. Its utility in the synthesis of polyamides (such as Nylon 6,6), polyesters, and other polymers, as well as in the creation of specialty chemicals, is well-established.[1] However, its high reactivity necessitates a thorough understanding of its stability profile and the implementation of stringent storage and handling protocols to ensure reagent integrity and laboratory safety. This guide provides a comprehensive overview of the stability, storage, and safe handling of adipoyl chloride, supported by reaction pathways and representative experimental methodologies.

Chemical Properties and Stability Profile

Adipoyl chloride is a colorless to pale yellow or brown liquid with a pungent odor.[2] Its high reactivity stems from the two acyl chloride functional groups, which are excellent electrophiles susceptible to nucleophilic attack. This inherent reactivity is the primary driver of its instability.

1.1 Hydrolytic Instability The most significant stability concern for **adipoyl chloride** is its extreme sensitivity to moisture.[3] It reacts violently and exothermically with water, including atmospheric moisture, to undergo hydrolysis.[2][4] This reaction yields adipic acid and corrosive hydrogen chloride (HCl) gas, which is often visible as white fumes in moist air.[5][6]

Due to this rapid decomposition, the shelf life of **adipoyl chloride** is considered poor, and its integrity can be compromised with each exposure to the atmosphere.[7][8]

- 1.2 Thermal Instability **Adipoyl chloride** is sensitive to heat.[8] While stable under recommended storage conditions, elevated temperatures can lead to decomposition.[2] Hazardous decomposition products generated during thermal breakdown include carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride gas, and potentially phosgene.[2][9] It is a combustible liquid with a flash point of approximately 112 °C (233.6 °F).
- 1.3 Incompatible Materials **Adipoyl chloride**'s reactivity extends to a wide range of nucleophilic and basic substances. Contact with these materials can lead to vigorous or violent reactions and should be strictly avoided. Key incompatibilities are summarized in the table below.

Data Summary Tables

The following tables summarize the key physical properties, recommended storage conditions, and material incompatibilities for **adipoyl chloride**.

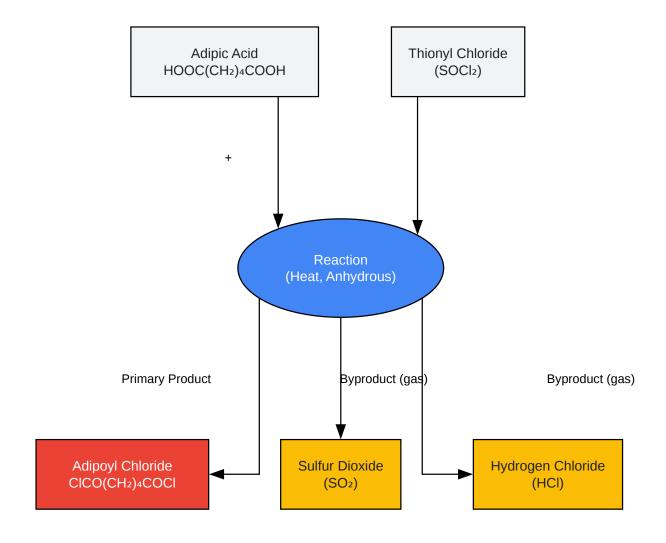
Table 1: Physical and Chemical Properties of Adipoyl Chloride

Property	Value	Citations	
CAS Number	111-50-2	[6]	
Molecular Formula	C ₆ H ₈ Cl ₂ O ₂	[4]	
Molecular Weight	183.03 g/mol	[6]	
Appearance	Colorless to pale yellow/brown liquid	ow/brown [2]	
Density	1.259 g/mL at 25 °C		
Boiling Point	105-107 °C at 2 mmHg		
Refractive Index	n20/D 1.471		
Flash Point	112 °C (233.6 °F) - closed cup		
Water Solubility	Reacts violently [2][3]		

Table 2: Recommended Storage and Handling Conditions

Condition	Recommendation	Citations	
Atmosphere	Store under a dry, inert atmosphere (e.g., Nitrogen, Argon).	[10]	
Temperature	Store in a cool, dry place. Recommended storage below +30°C.		
Container	Keep in a tightly sealed, original container with a corrosion-resistant cap.	[10]	
Ventilation	Store and handle in a well-ventilated area or a chemical [9] fume hood.		
Moisture	Protect from all sources of moisture, including atmospheric humidity.	[3]	
Ignition Sources	Keep away from heat, sparks, open flames, and hot surfaces.	[2]	
Segregation	Store away from incompatible materials in a designated corrosives area.	[11]	

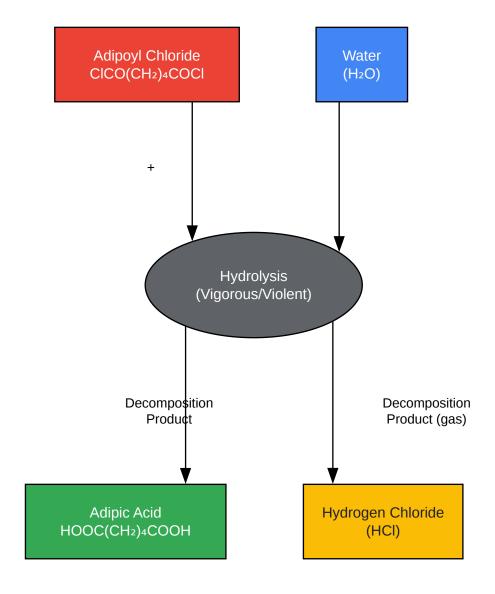
Table 3: Summary of Incompatible Materials



Material Class	Specific Examples	Reason for Incompatibility	Citations
Water	Water, moist air, steam	Violent hydrolysis to form adipic acid and HCl gas.	[2][3]
Alcohols	Methanol, Ethanol	Vigorous reaction to form esters and HCl gas.	[3]
Amines	Ammonia, Primary/Secondary Amines	Vigorous reaction to form amides and HCl gas.	[12]
Bases	Sodium hydroxide, Pyridine	Violent neutralization and catalysis of decomposition.	[3]
Strong Oxidizing Agents	Nitrates, Peroxides, Chlorine	Risk of ignition and violent reaction.	[2]
Reducing Agents	Hydrides	Potential for vigorous or explosive reaction.	[12]

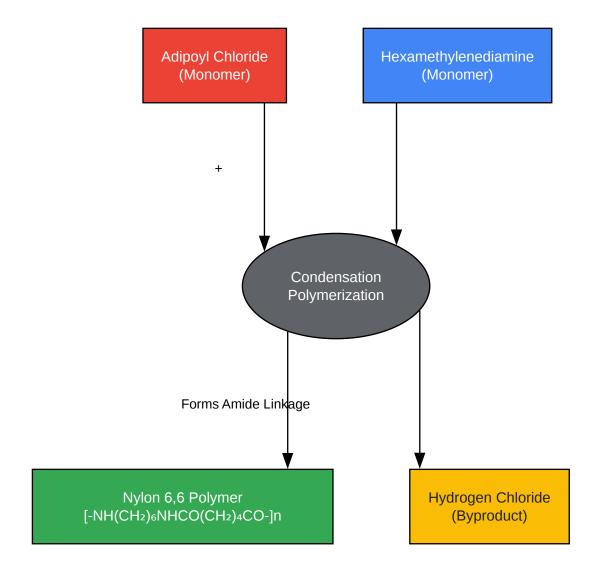
Reaction Pathways and Process Diagrams

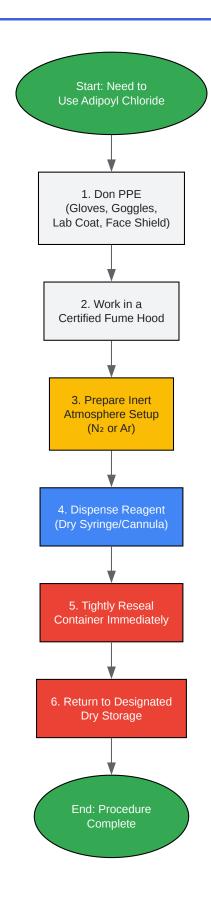
The following diagrams, generated using Graphviz, illustrate the key chemical reactions and a recommended workflow for safe handling.



Click to download full resolution via product page

Caption: Synthesis of adipoyl chloride from adipic acid and thionyl chloride.[4][13]




Click to download full resolution via product page

Caption: Hydrolysis (decomposition) pathway of **adipoyl chloride** in the presence of water.[2] [4]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Adipoyl chloride | 111-50-2 [chemicalbook.com]
- 4. Adipoyl chloride Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Adipoyl chloride | C6H8Cl2O2 | CID 61034 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board Acyl chlorides stability Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Adipic Acid and Thionyl Chloride Reaction: A Guide to Understanding Knowledge [xiangyuch.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Adipoyl chloride stability and storage conditions.].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b033324#adipoyl-chloride-stability-and-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com